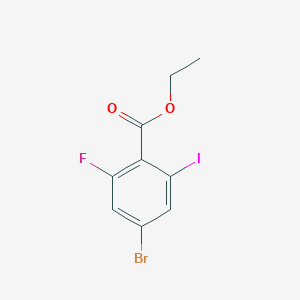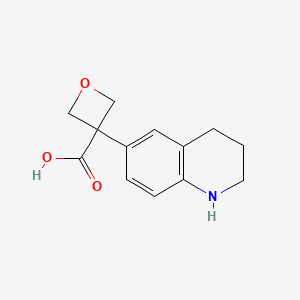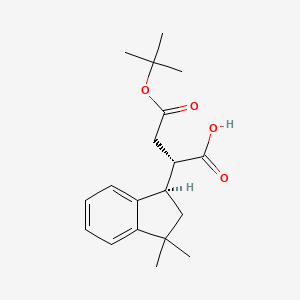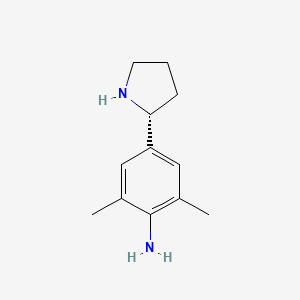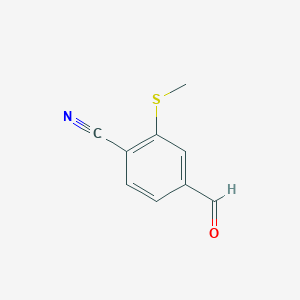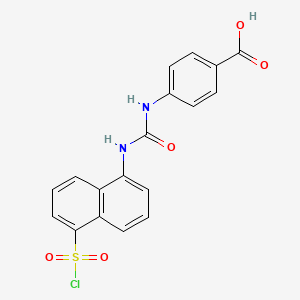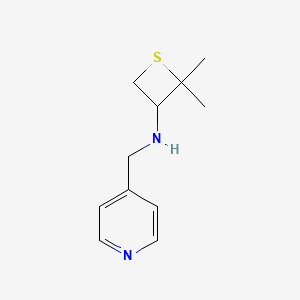
2,2-Dimethyl-N-(pyridin-4-ylmethyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-N-(pyridin-4-ylmethyl)thietan-3-amine is an organic compound characterized by its unique structure, which includes a thietan ring substituted with a pyridin-4-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-(pyridin-4-ylmethyl)thietan-3-amine typically involves the reaction of 2,2-dimethylthietan-3-amine with pyridin-4-ylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-N-(pyridin-4-ylmethyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The thietan ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products
Oxidation: Oxidized derivatives of the thietan ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted thietan derivatives with various nucleophiles.
Scientific Research Applications
2,2-Dimethyl-N-(pyridin-4-ylmethyl)thietan-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-N-(pyridin-4-ylmethyl)thietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-4-ylmethyl group can facilitate binding to these targets, while the thietan ring may undergo chemical transformations that modulate the compound’s activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-N’-(pyridin-4-ylmethyl)ethane-1,2-diamine
- 2,2’-Dipicolylamine
- N,N-Bis(pyridin-2-ylmethyl)ethylenediamine
Uniqueness
2,2-Dimethyl-N-(pyridin-4-ylmethyl)thietan-3-amine is unique due to its thietan ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of the pyridin-4-ylmethyl group also enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H16N2S |
|---|---|
Molecular Weight |
208.33 g/mol |
IUPAC Name |
2,2-dimethyl-N-(pyridin-4-ylmethyl)thietan-3-amine |
InChI |
InChI=1S/C11H16N2S/c1-11(2)10(8-14-11)13-7-9-3-5-12-6-4-9/h3-6,10,13H,7-8H2,1-2H3 |
InChI Key |
BXMNNPKKVQDHBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CS1)NCC2=CC=NC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


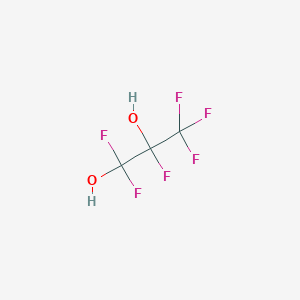
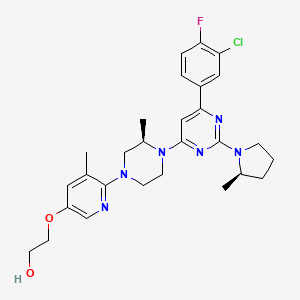
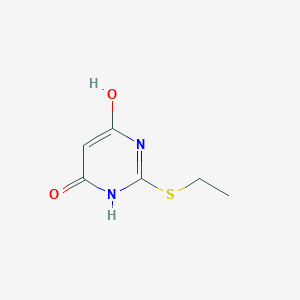
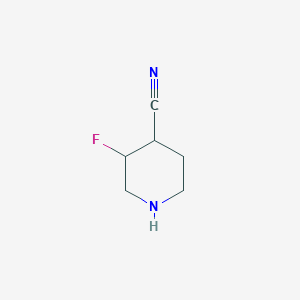
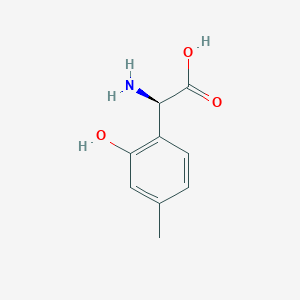
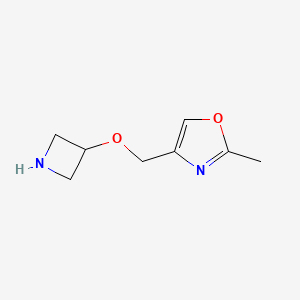
![(1R,2S)-2-(Dibenzylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol](/img/structure/B12987602.png)
![6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B12987615.png)
